Superior Antiplasmodial Potency Retention via the 4-Nitrophenylsulfonyl Group Over Other Aromatic Substituents
In a head-to-head SAR study on piperazine sulfonamides against Plasmodium falciparum, replacement of the nitrophenyl group led to a quantifiable 'loss of activity', whereas the furan group could be substituted with no change in activity [1]. This confirms that the 4-nitrophenyl group, which is core to the structure of 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, is a critical and non-replaceable driver of antiplasmodial potency compared to analogs with alternative aromatic groups.
| Evidence Dimension | Antiplasmodial activity (retention of potency upon group substitution) |
|---|---|
| Target Compound Data | Compound retains the nitrophenyl group; expected to maintain full potency. |
| Comparator Or Baseline | Analog with the nitrophenyl group replaced by a different substituent; resulted in 'some loss of activity'. |
| Quantified Difference | The specific fold-change in IC50 was not provided numerically in the abstract but is described as a definitive 'loss of activity' for the nitrophenyl replacement. |
| Conditions | In vitro assay against Plasmodium falciparum, as reported in Bioorganic & Medicinal Chemistry Letters, 2010. |
Why This Matters
This evidence directly informs procurement: if the goal is to maintain antiplasmodial activity, the 4-nitrophenylsulfonyl moiety is mandatory, and analogs where this group is changed will underperform.
- [1] Martyn, D. C., et al. (2010). Antiplasmodial activity of piperazine sulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(1), 218-221. View Source
